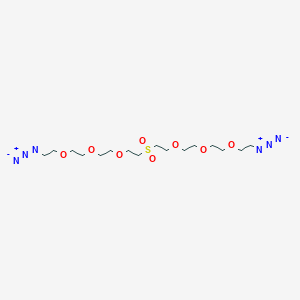

Azide-PEG3-Sulfone-PEG3-Azide

Description

The exact mass of the compound this compound is 468.20023317 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O8S/c17-21-19-1-3-25-5-7-27-9-11-29-13-15-31(23,24)16-14-30-12-10-28-8-6-26-4-2-20-22-18/h1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZRBCQVZHOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156080 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055024-45-6 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azide-PEG3-Sulfone-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-Sulfone-PEG3-Azide is a heterobifunctional linker molecule designed for applications in bioconjugation and is of particular interest in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and methodologies for its application in research and drug development. The molecule features two azide (B81097) termini for bioorthogonal "click" chemistry reactions and a central sulfone moiety that can react with thiol groups. The two polyethylene (B3416737) glycol (PEG3) spacers enhance aqueous solubility and provide a defined distance between conjugated molecules.[2]

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. It is crucial to note that properties may vary slightly between different manufacturers. The data presented below is a summary of available information for compounds identified by CAS Number 2055024-45-6 and related structures.

| Property | Value | Source |

| CAS Number | 2055024-45-6 | [3][4] |

| Molecular Formula | C₁₄H₂₈N₆O₇S (Note: Varies by supplier, verify with specific product) | [5] |

| Molecular Weight | ~424.47 g/mol (Note: Varies by supplier, verify with specific product) | [5] |

| Purity | >95.00% | [3] |

| Appearance | Typically exists as a solid at room temperature. | [5] |

| Solubility | Soluble in DMSO. The PEG components suggest good water solubility. | [5][6][7] |

| Storage Conditions | Store at -20°C for long-term stability. | [5] |

Note: The molecular formula and weight can differ based on the exact structure of the PEG and sulfone components. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.

Reactivity and Applications

The utility of this compound stems from its three reactive moieties: two terminal azides and a central sulfone group.

Azide Groups: Bioorthogonal Ligation

The azide (-N₃) groups are stable and selectively react with alkynes in "click chemistry" reactions.[1] This allows for the precise and efficient covalent linkage to biomolecules or other molecular constructs that have been functionalized with an alkyne. Two primary forms of azide-alkyne cycloaddition are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a potentially cytotoxic copper catalyst, making it ideal for live-cell applications.[1]

Sulfone Group: Thiol Reactivity

The sulfone group within the linker is reactive towards thiol (-SH) groups, such as those found in the side chains of cysteine residues in proteins.[2][8] Vinyl sulfones, a related class of thiol-reactive linkers, are known to react specifically with free thiols under mildly acidic to neutral conditions.[9] This reactivity allows for the site-specific conjugation to proteins, particularly at cysteine residues that may be naturally present or introduced through genetic engineering.

Applications in Drug Development

The trifunctional nature of this linker makes it a versatile tool in constructing complex biomolecular architectures:

-

PROTACs: this compound can be used to synthesize PROTACs, which are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] The two azide ends can be used to attach a ligand for the target protein and a ligand for the E3 ligase.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody.[10] For instance, the sulfone group could react with a cysteine in the antibody, and one of the azide groups could be used to attach the drug payload via click chemistry. The second azide provides an additional point for modification, perhaps with an imaging agent or a solubility enhancer.

-

Bioconjugation and Labeling: This linker is also suitable for general bioconjugation applications, such as labeling proteins with fluorescent dyes or immobilizing them on surfaces.[10]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)

-

Desalting column for purification

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a reaction tube, add the alkyne-modified protein to the desired final concentration.

-

Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.

-

Prepare a premix of the catalyst by combining the CuSO₄ and THPTA solutions.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄/THPTA premix.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Once the reaction is complete, purify the conjugate using a desalting column to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-functionalized molecule to this compound.

Materials:

-

DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Desalting column or HPLC for purification

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a reaction tube, combine the DBCO-functionalized molecule and a 1.5-3 fold molar excess of this compound.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation if the molecules are sensitive.

-

Monitor the reaction progress.

-

Purify the final conjugate to remove unreacted linker.

Protocol 3: Thiol-Sulfone Conjugation

This protocol provides a general method for conjugating this compound to a protein via a cysteine residue.

Materials:

-

Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 7.0-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.

-

This compound

-

DMSO

-

Desalting column for purification

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add a 5-20 fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction at room temperature for 2-4 hours.

-

Monitor the conjugation efficiency.

-

Purify the conjugate using a desalting column.

Visualizations

Reaction Workflows

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application in PROTAC Synthesis

Caption: Logical workflow for the synthesis of a PROTAC using the bifunctional azide linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]

- 3. This compound | China | Manufacturer | Xian confluore Biological Technology Co., Ltd. [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. m-PEG3-Sulfone-PEG3-azide | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. guidechem.com [guidechem.com]

- 8. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis-sulfone-PEG3-azide | CAS:1802908-01-5 | AxisPharm [axispharm.com]

Azide-PEG3-Sulfone-PEG3-Azide structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Azide-PEG3-Sulfone-PEG3-Azide, a critical tool in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular Attributes

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker featuring two terminal azide (B81097) groups. These azide functionalities are poised for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The central sulfone group and the PEG chains contribute to the linker's overall solubility and pharmacokinetic properties.

| Property | Value |

| IUPAC Name | 1-Azido-2-(2-(2-(2-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)sulfonyl)ethoxy)ethoxy)ethoxy)ethane[1] |

| CAS Number | 2055024-45-6[2][3] |

| Molecular Formula | C16H32N6O8S[2] |

| Molecular Weight | 468.53 g/mol [2][3] |

| SMILES | [N-]=[N+]=NCCOCCOCCOCCS(CCOCCOCCOCCN=[N+]=[N-])(=O)=O[3] |

Structural Representation

The structure of this compound is characterized by two PEG3 arms linked by a central sulfone group, with each arm terminating in an azide group.

Applications in Drug Development

This bifunctional linker is primarily employed in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, flexibility, and chemical properties are critical for the efficient formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for successful protein degradation.

References

Technical Guide: Spectroscopic and Structural Characterization of Azide-PEG3-Sulfone-PEG3-Azide

This technical guide provides an in-depth overview of the spectroscopic data for the bifunctional linker, Azide-PEG3-Sulfone-PEG3-Azide. Designed for researchers, scientists, and professionals in drug development, this document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the molecular structure and its application in a typical bioconjugation workflow.

Compound Overview

This compound is a hydrophilic, homobifunctional crosslinker. Its structure features two triethylene glycol (PEG3) units connected by a central sulfone group, with terminal azide (B81097) functionalities. This architecture makes it a valuable tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) through "click chemistry" reactions. The sulfone group enhances the linker's stability and influences its conformational properties, while the PEG spacers improve solubility and provide spatial separation between conjugated molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

While direct experimental spectra for this specific molecule are not publicly available, the following tables summarize the expected NMR and MS data based on the analysis of structurally similar compounds and general principles of spectroscopy for PEGylated molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | -SO₂-CH₂-CH ₂-O- |

| ~3.65 | m | 16H | -O-CH ₂-CH ₂-O- (PEG backbone) |

| ~3.40 | t | 4H | -CH ₂-N₃ |

| ~3.30 | t | 4H | -SO₂-CH ₂-CH₂-O- |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~71.0 | -O-C H₂-C H₂-O- (PEG backbone) |

| ~70.0 | -SO₂-CH₂-C H₂-O- |

| ~56.0 | -SO₂-C H₂-CH₂-O- |

| ~50.7 | -C H₂-N₃ |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

| Parameter | Value | Method |

| Molecular Formula | C₁₂H₂₄N₆O₇S | - |

| Molecular Weight | 412.42 g/mol | - |

| Expected [M+H]⁺ | 413.15 | ESI-MS |

| Expected [M+Na]⁺ | 435.13 | ESI-MS |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

3.1. Synthesis Protocol

A plausible synthetic route involves a two-step process starting from a di-hydroxy-PEG3-sulfone-PEG3-diol precursor:

-

Tosylation: The terminal hydroxyl groups of the diol are reacted with tosyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) at 0°C to room temperature. This converts the hydroxyl groups into good leaving groups (tosylates).

-

Azidation: The resulting di-tosylated compound is then reacted with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80-100°C). The azide ions displace the tosylate groups via an Sₙ2 reaction to yield the final product, this compound.

-

Purification: The final product is typically purified by column chromatography on silica (B1680970) gel.

3.2. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.

3.3. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer for high-resolution mass analysis.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and confirm the molecular weight of the compound. The characteristic isotopic pattern for sulfur should also be observable.

Visualization of Experimental Workflow

The primary application of this compound is in the construction of larger biomolecular conjugates using click chemistry. The following diagram illustrates a typical workflow for synthesizing a PROTAC.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Azide-PEG3-Sulfone-PEG3-Azide

This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the bifunctional linker, this compound. Due to the absence of specific empirical data for this novel compound in publicly available literature, this document synthesizes information based on the well-understood properties of its constituent functional groups: polyethylene (B3416737) glycol (PEG), sulfone, and azide (B81097). Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise physicochemical properties of the molecule.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two terminal azide groups, which are versatile handles for bioorthogonal chemistry, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[1] The core of the linker is composed of two short polyethylene glycol (PEG3) chains flanking a central sulfone group. This structure is designed to bridge two molecules of interest, leveraging the advantageous properties of its components. The PEG chains are intended to enhance aqueous solubility and provide a flexible spacer, while the sulfone group offers a stable, rigid point of connection.[][3] Such linkers are pivotal in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), where the linker's properties can significantly influence the overall efficacy, stability, and pharmacokinetics of the final product.[][4][5]

Predicted Physicochemical Properties

The overall solubility and stability of this compound are a composite of the characteristics of its functional domains.

Solubility

The presence of two PEG3 chains is the primary determinant of the molecule's solubility. PEG is renowned for its hydrophilicity and its ability to improve the aqueous solubility of conjugated molecules.[3][6][7] The repeating ethylene (B1197577) oxide units of PEG form hydrogen bonds with water, creating a hydration shell that facilitates dissolution in aqueous media.[3] While the sulfone and azide groups have modest polarity, the dominant effect of the PEG chains is expected to render this compound readily soluble in water and other polar organic solvents like DMSO and DMF.[8][9]

Stability

The stability of the linker can be considered in terms of its hydrolytic, thermal, and chemical endurance.

-

Hydrolytic Stability: The core structure, comprising ether (in PEG) and sulfone linkages, is generally stable to hydrolysis under physiological conditions (pH 7.4). Sulfones are a relatively inert functional group and are resistant to hydrolysis.[10][11] The ether bonds of the PEG chains are also highly stable across a wide pH range.[3] Therefore, the linker is expected to exhibit excellent hydrolytic stability, which is a critical attribute for applications in biological systems.

-

Thermal Stability: The thermal stability is primarily dictated by the organic azide groups. Organic azides are energetic compounds and can decompose exothermically upon heating.[12] The stability is influenced by several factors, including the carbon-to-nitrogen ratio and the electronic environment.[12] Sulfonyl azides, for instance, are generally more thermally stable than many alkyl and aryl azides.[12][13] While the azide in this molecule is an alkyl azide, the overall molecule has a relatively high carbon content which generally correlates with greater stability.[12] However, caution is warranted, and exposure to high temperatures should be avoided. A Safety Data Sheet for the compound recommends avoiding heat, flames, and sparks and storing it under refrigeration.

-

Chemical Stability: The azide groups are stable under most conditions, making them suitable for bioorthogonal reactions.[1] They are generally unreactive towards many functional groups found in biological systems, which allows for highly selective conjugation reactions.[1] The sulfone group is also chemically robust and does not typically participate in side reactions under bioconjugation conditions.[14][15]

Summary of Predicted Properties

| Property | Predicted Characteristic |

| Aqueous Solubility | High . The two hydrophilic PEG3 chains are expected to impart excellent solubility in water and polar buffers.[3][6] Solubility may be affected by temperature and the presence of salts.[16] |

| Organic Solubility | Soluble in common polar organic solvents such as DMSO, DMF, and alcohols.[7][9] |

| Hydrolytic Stability | High . The ether and sulfone bonds that form the backbone of the linker are resistant to hydrolysis under typical physiological and experimental conditions (pH 5-9).[3][10] |

| Thermal Stability | Moderate . Organic azides are energetic and can decompose upon heating.[12][17] While the specific decomposition temperature is unknown, it is crucial to avoid high temperatures during storage and handling. Thermal analysis (e.g., DSC) is recommended to determine the precise decomposition onset temperature.[12][13] The compound should be stored under refrigerated conditions as recommended by suppliers. |

| Chemical Reactivity | Specific . The terminal azide groups are designed for selective reaction with alkynes (e.g., in click chemistry).[1] The linker is expected to be stable to a wide range of other chemical reagents used in bioconjugation. |

Experimental Protocols for Characterization

To obtain quantitative data for this compound, the following experimental protocols are recommended.

Determination of Aqueous Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic or equilibrium solubility.[18]

Principle: An excess of the compound is suspended in an aqueous buffer of a specific pH. The suspension is agitated at a constant temperature until equilibrium is reached, at which point the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.[19]

Detailed Protocol (Shake-Flask Method):

-

Preparation: Prepare a series of buffers at different pH values relevant to the intended application (e.g., pH 5.0, 7.4, and 9.0).

-

Dispersion: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. Ensure enough solid is added so that some remains undissolved at equilibrium.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a standard calibration curve of the compound at known concentrations in the same buffer.

-

Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method. Since the molecule lacks a strong chromophore, quantification may require techniques like:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Highly sensitive and specific.

-

Quantitative NMR (qNMR): Requires a higher concentration but is very accurate.

-

Derivative-based UV-Vis: React the azide with a chromophoric alkyne and quantify the resulting triazole.

-

-

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Mandatory Visualization:

References

- 1. Azide | BroadPharm [broadpharm.com]

- 3. labinsights.nl [labinsights.nl]

- 4. adcreview.com [adcreview.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 7. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 8. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 17. Organic azide - Wikipedia [en.wikipedia.org]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Role of the PEG3 Spacer in Bifunctional Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker

The landscape of targeted therapeutics has been significantly reshaped by the advent of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] These modalities operate by physically connecting two distinct functional moieties with a chemical linker. In PROTACs, the linker bridges a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand, hijacking the cell's ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[4][5][6] In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[3]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a bifunctional molecule's overall success.[1][5] Its length, composition, rigidity, and attachment points profoundly influence efficacy, selectivity, and pharmacokinetic properties.[1][5][7] Among the most widely used linker motifs are polyethylene (B3416737) glycol (PEG) chains, valued for their synthetic tractability and favorable physicochemical properties.[7][8] This guide provides an in-depth examination of the specific role of the three-unit PEG spacer (PEG3), a common and often optimal choice in bifunctional linker design.

Core Physicochemical Properties of PEG3 Spacers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties.[5][8] The PEG3 spacer, specifically, offers a compelling balance of these attributes.

-

Hydrophilicity and Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, granting these linkers high aqueous solubility.[9] This is a crucial feature, as bifunctional molecules are often large and lipophilic, leading to poor solubility which can terminate development.[8][10] Incorporating a PEG3 spacer can significantly enhance the overall solubility of the conjugate, making it more compatible with physiological environments and formulation requirements.[5][11]

-

Biocompatibility and Low Immunogenicity: PEG is well-established in pharmaceutical applications for its lack of toxicity and low immunogenicity.[12][13] While immune reactions to high-molecular-weight PEGs have been reported, the low-molecular-weight PEGs used as linkers in ADCs and PROTACs are generally considered safe.[10]

-

Flexibility and Conformational Control: Alkyl and PEG chains are the most common flexible linkers used in PROTAC design.[7][] This flexibility is not a passive trait; it allows the bifunctional molecule to adopt a suitable conformation for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[7][15] Interestingly, PEG linkers are more likely to adopt folded conformations compared to alkyl linkers.[8][16] This folding can shield the molecule's polar surface area, which can paradoxically improve cell permeability despite the linker's hydrophilicity.[8][17]

The Functional Impact of the PEG3 Spacer in PROTACs

The linker is not merely a passive tether; it actively participates in the formation of the ternary complex and dictates the resulting degradation efficiency.[1][18] The choice of linker length is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[15][19]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to induce proximity between the target protein and an E3 ligase. The linker must be of an optimal length to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[15]

-

Too Short: A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively.[]

-

Too Long: An excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and may result in unproductive binding modes.[15]

The PEG3 unit often represents a "sweet spot" in length, providing sufficient flexibility to span the distance between the two proteins without being excessively long. In some cases, interactions between the PEG linker itself and the protein surfaces can further stabilize the ternary complex, contributing to positive cooperativity.[18][20]

Impact on Degradation Efficacy (DC₅₀ and Dₘₐₓ)

The efficacy of a PROTAC is quantified by two key parameters:

-

DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.[1]

-

Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ indicates greater efficacy.[1]

The tables below summarize quantitative data from various studies, illustrating the critical impact of linker length and composition on degradation performance.

Table 1: Impact of Linker Length and Type on Protein Degradation

| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC₅₀ / Dₘₐₓ) | Key Finding | Reference |

|---|---|---|---|---|---|

| TBK1 | Alkyl/Ether | < 12 | No Degradation | A minimum linker length is required for activity. | [1][7] |

| TBK1 | Alkyl/Ether | 21 | DC₅₀ = 3 nM, Dₘₐₓ = 96% | Optimal length identified for potent degradation. | [1][7] |

| TBK1 | Alkyl/Ether | 29 | DC₅₀ = 292 nM, Dₘₐₓ = 76% | Potency decreases when the linker is too long. | [1][7] |

| ERα | PEG | 12 | Effective Degradation | A 12-atom PEG linker is effective. | [1][19] |

| ERα | PEG | 16 | More Potent Degradation | A slightly longer PEG linker improves potency for ERα. | [1][19] |

| CRBN | Alkyl | 9 atoms | Concentration-dependent decrease | Alkyl linker effectively degrades CRBN. | [7] |

| CRBN | PEG | 3 units (PEG3) | Weak Degradation | Direct substitution of alkyl with PEG was detrimental in this specific case. | [7] |

| BRD4 | PEG | 0 (direct linkage) | Dₘₐₓ > 90% | A short, direct linkage can be highly effective. | [21] |

| BRD4 | PEG | 1 unit (PEG1) | Dₘₐₓ ~50% | A single PEG unit significantly reduced potency. |[21] |

Note: This table synthesizes findings from multiple sources. Direct comparison requires careful consideration of the specific warheads, E3 ligands, and experimental systems used in each study.[21] The data clearly shows that linker optimization is highly system-dependent; while a PEG3 linker may be optimal in one context, it may be suboptimal in another, highlighting the necessity of empirical testing.[7]

Visualization of Key Concepts

Diagrams generated using Graphviz can illustrate the complex pathways and relationships involved in PROTAC research.[1]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[22]

Caption: Logical relationship of linker properties influencing overall success.[1]

Experimental Protocols for Linker Evaluation

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers.[1] Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.[22]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize the target protein level to the loading control.[22]

-

Ternary Complex Formation Assay (NanoBRET™)

This assay measures PROTAC-induced protein-protein interactions in living cells, providing insight into ternary complex formation.[22]

-

Cell Transfection and Plating:

-

Labeling and Treatment:

-

Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate (donor).[22]

-

Immediately measure the luminescence at both donor (460 nm) and acceptor (618 nm) wavelengths.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates proximity between the tagged proteins, confirming ternary complex formation.

-

Conclusion and Future Directions

The PEG3 spacer is a powerful and versatile tool in the design of bifunctional linkers for PROTACs and ADCs. It provides a valuable combination of hydrophilicity, biocompatibility, and appropriate flexibility to facilitate the formation of productive biological complexes.[5][8] However, the data clearly indicates that there is no universal "best" linker; the optimal length and composition must be determined empirically for each new system.[15]

The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[8] Advances in structural biology (e.g., cryo-EM) and computational modeling are beginning to provide unprecedented insight into the structure and dynamics of PROTAC ternary complexes.[7][23] These tools will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the de novo design of linkers like PEG3 and its derivatives for bifunctional molecules with superior potency, selectivity, and drug-like properties.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]

- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfone-Containing Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfone-containing crosslinkers are emerging as a pivotal class of reagents in bioconjugation, offering significant advantages over traditional methods, particularly in the realm of therapeutic drug development. Characterized by a sulfonyl group (R-S(=O)₂-R'), these linkers provide robust and stable covalent bonds, primarily through reaction with thiol groups found in cysteine residues. Their superior stability in biological media, such as human plasma, makes them an attractive alternative to maleimide-based crosslinkers, which are known to be susceptible to retro-Michael addition and subsequent thioether exchange, leading to premature drug deconjugation. This guide provides a comprehensive overview of the core chemistry, types, applications, and experimental protocols associated with sulfone-containing crosslinkers.

Core Chemistry and Mechanism of Action

The primary mechanism of action for most sulfone-containing crosslinkers involves a Michael-type addition reaction with nucleophiles, most notably the thiol group of cysteine residues. The strong electron-withdrawing nature of the sulfonyl group activates adjacent vinyl or heteroaromatic systems, making them susceptible to nucleophilic attack.

Vinyl Sulfones

Divinyl sulfone and other vinyl sulfone derivatives react with thiols via a conjugate addition mechanism. Under basic conditions, a thiolate anion attacks one of the vinyl groups, forming a stable thioether bond. If the crosslinker is bifunctional, this process can be repeated to link two molecules. While highly reactive, vinyl sulfones can also react with other nucleophilic residues like lysines and histidines, necessitating careful control of reaction conditions to ensure chemoselectivity.[1][2]

Heteroaromatic Sulfones

A more recent and highly promising class of sulfone crosslinkers are the heteroaromatic sulfones, such as methylsulfonyl phenyloxadiazoles and methylsulfonyl benzothiazoles. These compounds react with thiols via a nucleophilic aromatic substitution (SNA) mechanism.[3] The heteroaromatic ring serves as an excellent leaving group, and the reaction results in a highly stable thioether bond. A key advantage of these linkers is their enhanced chemoselectivity for thiols over other nucleophilic amino acid side chains.[1][3]

Types of Sulfone-Containing Crosslinkers

A variety of sulfone-containing crosslinkers have been developed, each with specific properties regarding reactivity, spacer arm length, and functionality.

| Crosslinker Type | Chemical Structure | Spacer Arm Length (Å) | Key Features |

| Divinyl Sulfone (DVS) | H₂C=CH-SO₂-CH=CH₂ | ~6.9 Å | Homobifunctional, reacts with thiols and other nucleophiles. Used in hydrogel formation. |

| Phenyloxadiazole Sulfone | (Example) | Variable | Heterobifunctional, highly selective for thiols, forms very stable conjugates. |

| Bis-sulfone PEG Linkers | (Example with PEG spacer) | Variable (e.g., PEG4, PEG8, PEG12) | Homobifunctional, re-bridges disulfide bonds, hydrophilic PEG spacer enhances solubility and reduces aggregation.[4] |

Quantitative Data: Stability and Reactivity

The enhanced stability of sulfone-linked conjugates compared to their maleimide (B117702) counterparts is a key driver for their adoption, especially in the development of antibody-drug conjugates (ADCs).

Comparative Stability in Human Plasma

| Linker Type | Conjugate | Incubation Conditions | Remaining Conjugate (%) | Half-life (T₁/₂) | Reference |

| Phenyloxadiazole Sulfone | THIOMAB HC-A114C | 37°C, 28 days | ~90% | - | [1] |

| Maleimide | THIOMAB HC-A114C | 37°C, 28 days | ~50% | - | [1] |

| Phenyloxadiazole Sulfone | MBP-Cys | 37°C | Doubled vs. Maleimide | - | [5] |

| Maleimide | Cysteine | 37°C, 72 hours | - | 4.3 hours | [6] |

| Benzothiazole Sulfone | Cysteine | 37°C, 72 hours | - | 191 hours | [6] |

Reaction Kinetics

The reaction kinetics of sulfone crosslinkers can vary depending on the specific chemistry and reaction conditions.

| Crosslinker | Reactant | Conditions | Reaction Time to Completion | Reference |

| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | Room Temp | 4-8 hours | [1] |

| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | 37°C | 1-2 hours | [1] |

| Maleimide | THIOMAB LC-V205C | Room Temp | < 1 hour | [1] |

| Divinyl Sulfone | Thiol-terminated Polymer | Room Temp | 30 minutes (for max yield) | [7] |

Applications in Drug Development and Research

Antibody-Drug Conjugates (ADCs)

The most prominent application of sulfone-containing crosslinkers is in the construction of ADCs. The stability of the linker is critical to the therapeutic index of an ADC, as premature release of the cytotoxic payload can lead to off-target toxicity. Sulfone linkers form highly stable thioether bonds that resist degradation in the bloodstream, ensuring that the payload is delivered specifically to the target tumor cells.[8][9] Studies have shown that ADCs constructed with phenyloxadiazole sulfone linkers exhibit significantly improved plasma stability compared to their maleimide counterparts.[2]

Protein-Protein Interaction Studies

Bifunctional sulfone crosslinkers can be used to study protein-protein interactions. By covalently linking interacting proteins, the resulting complex can be isolated and analyzed, often using mass spectrometry, to identify the components of the complex and map their interaction interfaces. The defined spacer arm lengths of these crosslinkers can also provide distance constraints for structural modeling.

Biomaterial and Hydrogel Formation

Divinyl sulfone is widely used to crosslink polymers containing hydroxyl or thiol groups, such as hyaluronic acid and polyethylene (B3416737) glycol, to form hydrogels.[10] These hydrogels have numerous applications in regenerative medicine, drug delivery, and as scaffolds for tissue engineering. The degree of crosslinking can be controlled to tune the mechanical properties and degradation rate of the hydrogel.

Notably, the use of sulfone-containing crosslinkers for the study of specific signaling pathways, such as those involving G-protein coupled receptors (GPCRs) or kinases, is not as widely documented in the current literature compared to their application in ADC development and biomaterials.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation with a Bis-Sulfone PEG Linker

This protocol describes the re-bridging of a reduced interchain disulfide bond in an antibody with a bis-sulfone PEGylated payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Bis-sulfone linker-payload dissolved in an organic co-solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Desalting columns

-

Size Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reduction buffer.

-

Disulfide Reduction: Add a 2-5 fold molar excess of TCEP per disulfide bond to be reduced. Incubate the reaction at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer. This step is critical to prevent re-oxidation of the thiols.

-

Conjugation: To the solution of the reduced antibody, add the bis-sulfone linker-payload. A molar excess of 5-10 fold of the linker per free thiol is typically used. Incubate the reaction mixture at room temperature overnight or at 37°C for 1-2 hours.[3]

-

Purification: Purify the resulting ADC using SEC to remove unconjugated linker-payload and other impurities.

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as LC-MS and SDS-PAGE.

Protocol 2: ADC Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of an ADC in human plasma by monitoring the drug-to-antibody ratio (DAR) over time using LC-MS.

Materials:

-

Purified ADC

-

Human plasma

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

-

Wash buffer (e.g., PBS)

-

Elution buffer

-

LC-MS system

Procedure:

-

Incubation: Dilute the ADC into human plasma to a final concentration (e.g., 0.1 mg/mL). Also prepare a control sample in a buffer (e.g., PBS).

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72 hours, and up to 28 days), withdraw aliquots and immediately freeze them at -80°C to stop any further reaction.

-

ADC Capture: For each time point, thaw the sample and add immunoaffinity beads to capture the ADC. Incubate to allow binding.

-

Washing: Wash the beads with wash buffer to remove unbound plasma proteins and released payload.

-

Elution: Elute the ADC from the beads using an appropriate elution buffer.

-

LC-MS Analysis: Analyze the eluted ADC samples by LC-MS. The mass of the intact or reduced antibody is measured to determine the distribution of different drug-loaded species.

-

Data Analysis: Calculate the average DAR at each time point by analyzing the deconvoluted mass spectra. Plot the average DAR over time to determine the stability of the ADC.[11]

Protocol 3: Mass Spectrometry Analysis of Cross-linked Proteins

This protocol provides a general workflow for identifying cross-linked peptides from a protein complex using mass spectrometry.

Materials:

-

Purified protein complex

-

Sulfone-containing crosslinker (e.g., a bis-sulfone with a defined spacer arm)

-

Crosslinking buffer (e.g., HEPES buffer, pH 7.5-8.0)

-

Quenching buffer (e.g., Tris-HCl)

-

Denaturing buffer (e.g., containing urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

-

Specialized crosslink analysis software

Procedure:

-

Crosslinking Reaction: Incubate the purified protein complex with the crosslinker in the crosslinking buffer. The concentration of the crosslinker and incubation time should be optimized.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted crosslinker.

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins, reduce the disulfide bonds with DTT, and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent their re-formation.

-

Proteolytic Digestion: Digest the protein complex into peptides using a protease like trypsin.

-

Enrichment of Cross-linked Peptides: Cross-linked peptides are often low in abundance. Enrich for these larger species using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[5]

-

LC-MS/MS Analysis: Analyze the enriched peptide fractions by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra are recorded.

-

Data Analysis: Use specialized software to search the MS/MS data against the protein sequences to identify the cross-linked peptides. This will reveal which amino acid residues were covalently linked.[5]

Conclusion

Sulfone-containing crosslinkers represent a significant advancement in bioconjugation chemistry, offering a powerful tool for creating stable and well-defined bioconjugates. Their enhanced stability over traditional maleimide-based linkers has made them particularly valuable in the development of next-generation antibody-drug conjugates with improved therapeutic indices. As research in this area continues, the development of new sulfone-based reagents with diverse functionalities and spacer arms will further expand their applications in drug development, proteomics, and materials science. This guide provides a foundational understanding for researchers and professionals looking to leverage the advantages of sulfone chemistry in their work.

References

- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

An In-depth Technical Guide to Azide-PEG3-Sulfone-PEG3-Azide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azide-PEG3-Sulfone-PEG3-Azide, a heterobifunctional linker increasingly utilized in the field of bioconjugation. With the rise of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the demand for advanced chemical linkers with tailored properties has surged. This document details the core attributes of this compound, including its chemical and physical properties, and provides detailed experimental protocols for its application in bioconjugation. Furthermore, it elucidates the signaling pathways and logical workflows where this linker plays a critical role, supported by clear visualizations to facilitate understanding and implementation in research and development settings.

Introduction to this compound

This compound is a chemical crosslinker designed for the covalent attachment of biomolecules. Its structure features two terminal azide (B81097) groups, which are versatile handles for "click chemistry" reactions. These are connected by two polyethylene (B3416737) glycol (PEG) chains interspersed with a sulfone group. This unique composition imparts desirable characteristics for bioconjugation, including enhanced water solubility, improved stability, and precise control over conjugation chemistry.

The azide functionalities allow for highly efficient and specific ligation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG spacers increase the hydrophilicity of the resulting conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding. The central sulfone group is a key feature that enhances the in vivo stability of the linker, particularly in the context of ADCs, where linker stability is paramount for therapeutic efficacy and safety.

Core Properties and Specifications

The quantitative data for a closely related and commercially available analog, m-PEG3-Sulfone-PEG3-azide (CAS No. 1895922-76-5), are summarized below. These properties are representative of the this compound structure.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₁N₃O₈S | [1] |

| Molecular Weight | 413.49 g/mol | [1] |

| CAS Number | 1895922-76-5 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in water and most organic solvents | [2] |

| Storage Conditions | -20°C | [2] |

| Reactivity | Azide groups react with alkynes (e.g., DBCO, BCN) via click chemistry. | [3] |

Key Applications in Bioconjugation

The unique architecture of this compound makes it an ideal linker for advanced bioconjugation applications, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker's role is critical: it must be stable in circulation to prevent premature drug release and efficiently release the payload once the ADC is internalized by the target cancer cell. The sulfone moiety in this compound contributes to enhanced serum stability compared to more traditional linkers like those based on maleimide (B117702) chemistry. The bifunctional nature of the linker allows for the attachment of the antibody at one end and the cytotoxic payload at the other, facilitated by click chemistry.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker in a PROTAC is a crucial determinant of its efficacy, influencing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound can be used to connect the target-binding ligand and the E3 ligase-binding ligand. The PEG component provides the necessary length and flexibility to facilitate optimal ternary complex formation, while the azide groups offer a straightforward method for synthesizing the PROTAC molecule.

Experimental Protocols

The following are detailed, representative protocols for utilizing this compound in bioconjugation via CuAAC and SPAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

DMSO (if needed to dissolve the linker)

-

Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule.

-

Add the this compound stock solution to achieve a 5-20 fold molar excess over the biomolecule.

-

In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and ligand solutions in a 1:5 molar ratio. Let it stand for 5 minutes.

-

-

Initiation of Reaction:

-

Add the copper catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is for the copper-free conjugation of a strained alkyne-modified biomolecule (e.g., containing DBCO or BCN) to this compound.

Materials:

-

Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (if needed to dissolve the linker)

-

Purification supplies

Procedure:

-

Preparation of Reactants:

-

Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and the this compound stock solution. A 3-10 fold molar excess of the azide linker is recommended. Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the conjugate as described in the CuAAC protocol.

-

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows where this compound is a critical component.

Caption: PROTAC Mechanism of Action.

Caption: ADC Cellular Uptake and Payload Delivery.

Caption: General Bioconjugation Workflow.

Conclusion

This compound is a highly valuable and versatile tool for modern bioconjugation. Its well-defined structure, incorporating hydrophilic PEG spacers, a stabilizing sulfone group, and reactive azide terminals, provides researchers and drug developers with a superior linker for constructing complex biomolecules like ADCs and PROTACs. The ability to perform highly efficient and specific click chemistry reactions under mild conditions makes it particularly suitable for working with sensitive biological materials. This guide has provided the essential technical details, protocols, and conceptual frameworks to facilitate the effective use of this compound in advancing therapeutic and diagnostic research.

References

- 1. researchgate.net [researchgate.net]

- 2. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bifunctional Azide Linkers: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Bifunctional azide (B81097) linkers are indispensable tools in modern chemical biology, bioconjugation, and drug development. Their utility stems from the azide group's participation in highly efficient and bioorthogonal "click chemistry" reactions, enabling the precise and stable covalent linkage of diverse molecular entities. This technical guide delves into the core features of bifunctional azide linkers, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate their effective implementation in research and development.

Core Concepts of Bifunctional Azide Linkers

Bifunctional azide linkers are chemical structures that possess two reactive functional groups, one of which is an azide (-N₃). The second functional group can vary widely, allowing for conjugation to a broad range of molecules such as proteins, peptides, nucleic acids, and small molecule drugs. The key advantage of the azide moiety is its bioorthogonality; it is largely unreactive with biological functional groups, ensuring that its conjugation reactions are highly specific and do not interfere with native biological processes.[1]

The primary reactions involving bifunctional azide linkers are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[2] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[2]

Key Features and Quantitative Data

The selection of a bifunctional azide linker is dictated by the specific application and is influenced by several key features, including the nature of the second functional group, the linker's length and composition (e.g., polyethylene (B3416737) glycol [PEG] spacers), and its reactivity and stability.

Structural Diversity and Functional Groups

Bifunctional azide linkers are available with a variety of second functional groups to enable covalent attachment to different targets:

-

NHS Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.

-

Maleimides: React specifically with thiols (e.g., cysteine residues in proteins).[4]

-

Carboxylic Acids: Can be activated (e.g., with EDC/NHS) to react with primary amines.

-

Amines: Can react with activated carboxylic acids or other electrophilic groups.

-

Alcohols: Can be further functionalized or used in specific coupling reactions.[4]

Quantitative Data on Bifunctional Azide Linkers

The following tables summarize key quantitative data for representative bifunctional azide linkers, compiled from various sources. This data is intended to provide a comparative overview to aid in linker selection.

Table 1: Physicochemical Properties of Common Bifunctional Azide Linkers

| Linker Type | Example Structure | Molecular Weight ( g/mol ) | Linker Length (Å) | Key Features |

| Short Aliphatic | Azido-PEG4-amine | 218.26 | ~14.6[4] | Hydrophilic PEG spacer, amine for conjugation. |

| Short Aliphatic | Azido-PEG3-OH | 175.19 | ~11.1[4] | Hydrophilic PEG spacer, hydroxyl for further functionalization. |

| Long Aliphatic PEG | Azide-PEG-Azide (MW 2k) | ~2000 | Variable | Homobifunctional for crosslinking alkyne-modified molecules.[5] |

| Long Aliphatic PEG | Azide-PEG-Azide (MW 5k) | ~5000 | Variable | Increased hydrophilicity and circulation half-life.[5] |

| Aromatic | 3-azido-5-(azidomethyl)benzoic acid | 218.17 | - | Rigid aromatic core, two azide groups for crosslinking or dual functionalization, carboxylic acid handle.[6] |

Table 2: Kinetic Data for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Azide Linker | Alkyne/Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| CuAAC | Benzyl Azide | Phenylacetylene | - (Reaction is fast, often pseudo-first order) | Cu(I) catalyst, various solvents.[1] |

| CuAAC (Chelation-Assisted) | Picolyl Azide | Alkyne-fluorophore | Significantly faster than non-chelating azides | Low Cu(I) concentrations (10-40 µM) in cellular environments.[3][7] |

| SPAAC | Benzyl Azide | BCN | ~0.14 | CD₃CN/D₂O (3:1).[8] |

| SPAAC | Benzyl Azide | DIBAC | ~0.3 | Not specified.[2] |

| SPAAC | Benzyl Azide | ADIBO | ~0.4 | Not specified.[2] |

Note: Reaction rates are highly dependent on the specific reactants, catalyst system, solvent, and temperature.

Table 3: Stability and Reactivity Considerations

| Linker Feature | Impact on Stability | Impact on Reactivity |

| Aliphatic Azides | Generally stable under common bioconjugation conditions. | Standard reactivity in CuAAC and SPAAC.[6] |

| Aromatic Azides | Generally considered to be relatively stable.[6][9] | Aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[6] |

| PEG Spacers | Ether linkages are generally stable. | Can improve solubility and accessibility of the reactive groups.[10] |

| Picolyl Moiety | Comparable to other aliphatic azides. | Significantly enhances reaction rates in CuAAC due to copper chelation.[3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional azide linkers. The following are generalized protocols for CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with an azide-containing linker.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

-

Azide linker (10-50 fold molar excess over the protein).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Ligand stock solution (e.g., 50 mM THPTA or TBTA in water or DMSO/t-BuOH).

-

Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water).

-

Quenching solution (e.g., 50 mM EDTA).

-

Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

-

Preparation of Reagents: Prepare fresh stock solutions of sodium ascorbate.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer.

-

Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. Allow to stand for a few minutes.[6]

-

Initiation of Reaction: Add the catalyst premix to the protein-linker solution.

-

Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.[6]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Quenching: Stop the reaction by adding the quenching solution (EDTA) to chelate the copper catalyst.

-

Purification: Remove excess reagents and the catalyst by size-exclusion chromatography, dialysis, or other appropriate purification methods.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of an azide-modified biomolecule on the surface of live cells with a cyclooctyne-containing probe.

Materials:

-

Cells displaying the azide-modified biomolecule.

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible buffer or cell culture medium.

-

Phosphate-buffered saline (PBS) or other suitable wash buffer.

-

Imaging system (e.g., fluorescence microscope).

Procedure:

-

Cell Preparation: Culture cells under appropriate conditions to express the azide-modified biomolecule on the cell surface.

-

Reaction Setup: Gently wash the cells with PBS. Add the cyclooctyne-functionalized probe dissolved in cell culture medium to the cells. The final concentration of the probe will depend on its reactivity and the density of the target molecule, but typically ranges from 1 to 100 µM.

-

Incubation: Incubate the cells at 37°C for 30 minutes to 2 hours. The incubation time should be optimized for the specific reactants and cell type.

-

Washing: Gently wash the cells two to three times with PBS to remove the unreacted probe.

-

Analysis: Analyze the labeled cells using the appropriate method, such as fluorescence microscopy or flow cytometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to bifunctional azide linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application of Azide-PEG3-Sulfone-PEG3-Azide in antibody-drug conjugates (ADCs).

Application of Azide-PEG3-Sulfone-PEG3-Azide in Antibody-Drug Conjugates (ADCs)

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1][2][3] The this compound linker is a novel, bifunctional linker designed to offer distinct advantages in the construction of next-generation ADCs.

This linker incorporates several key features:

-

Bifunctional Azide (B81097) Groups: The two terminal azide groups enable the attachment of two molecules, such as a targeting antibody and a cytotoxic payload, through highly efficient and bioorthogonal click chemistry reactions.[4][5] This allows for a modular and flexible approach to ADC construction.

-

PEG3 Spacers: Two polyethylene (B3416737) glycol (PEG) units enhance the hydrophilicity of the linker.[1][6] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic properties.[2][6]

-

Central Sulfone Moiety: The sulfone group is known to contribute to the stability of the linker. Sulfone-containing linkers have been shown to offer improved plasma stability compared to more traditional linkers like those based on maleimide (B117702) chemistry, which can be susceptible to thioether exchange in vivo.[7]

These application notes provide a comprehensive overview, experimental protocols, and data presentation guidelines for the utilization of the this compound linker in the development of innovative ADCs.

Principle of Application

The this compound linker serves as a central scaffold for connecting an antibody to a cytotoxic drug. The general workflow involves two main steps:

-

Functionalization of Components: The antibody and the cytotoxic payload are independently functionalized with a reactive group that is complementary to the azide groups on the linker. For click chemistry, this is typically an alkyne group (for copper-catalyzed azide-alkyne cycloaddition - CuAAC) or a strained alkyne like DBCO or BCN (for strain-promoted azide-alkyne cycloaddition - SPAAC).[5][8]

-

Stepwise or One-Pot Conjugation: The azide linker is then reacted with the functionalized antibody and payload. This can be done in a stepwise manner, where the linker is first attached to either the antibody or the drug, followed by purification and subsequent reaction with the second component. Alternatively, a one-pot synthesis may be possible under carefully controlled conditions.

The resulting ADC will have the drug and antibody connected via stable triazole linkages formed through the click reaction.

Experimental Protocols

The following protocols are representative examples and should be optimized for the specific antibody, payload, and desired final product characteristics.

Materials and Reagents

-

This compound Linker

-

Alkyne-functionalized cytotoxic drug (e.g., Alkyne-MMAE, Alkyne-PBD)

-

Antibody (specific to the target antigen)

-

Alkyne-functionalization reagent for the antibody (e.g., DBCO-NHS ester)

-

Copper(II) Sulfate (CuSO4) (for CuAAC)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for CuAAC)

-

Sodium Ascorbate (B8700270) (for CuAAC)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

-

LC-MS system for characterization

Protocol 1: Two-Step ADC Synthesis via SPAAC

This protocol describes the functionalization of the antibody with a strained alkyne (DBCO), followed by conjugation to the azide linker and then the alkyne-payload.

Step 1: Antibody Modification with DBCO

-

Prepare the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

Dissolve DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-